![molecular formula C9H11N3O4 B1425000 Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate CAS No. 98997-45-6](/img/structure/B1425000.png)
Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate
Overview
Description
Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate is a chemical compound with the molecular formula C9H11N3O4 . It has a molecular weight of 225.20 g/mol . The compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate is 1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(6-10-7)11(13)14/h3-4,6H,2,5H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate is a liquid at room temperature . Its exact boiling point is not specified in the search results . The compound has a molecular weight of 225.20 g/mol .Scientific Research Applications
Synthesis and Material Development
Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate plays a role in the synthesis of energetic materials, as demonstrated by the development of nitroiminotetrazolate salts, which have been characterized for their heats of formation, detonation pressures, and velocities. These compounds are significant for their insensitivity to impact, making them valuable in the study of stable energetic materials (Joo et al., 2012).
Organic Chemistry and Compound Synthesis
This chemical is also pivotal in organic synthesis, facilitating the creation of novel organic compounds. For instance, its involvement in the facile synthesis of amino- and aminooxindole derivatives showcases its utility in generating diverse organic structures (Tzvetkov & Müller, 2012).
Herbicide Development
In agricultural chemistry, derivatives of Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate have been synthesized and tested for their herbicidal activities. Research indicates that certain ethyl propanoate/acetate derivatives exhibit significant herbicidal potential against common agricultural pests, suggesting the chemical's relevance in developing new herbicides (Xu et al., 2017).
Chemical Reactivity Studies
Further research has explored the reactivity of this compound and related structures in the presence of various reagents, providing insights into the synthesis pathways and potential applications of the resulting compounds in various fields, including materials science and pharmaceuticals (Asadi et al., 2021).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[(5-nitropyridin-2-yl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-2-16-9(13)6-11-8-4-3-7(5-10-8)12(14)15/h3-5H,2,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRJMJQDEVTQBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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